molecular formula C18H31N3O4 B1674055 Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)- CAS No. 146144-48-1

Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-

Cat. No.: B1674055
CAS No.: 146144-48-1
M. Wt: 353.5 g/mol
InChI Key: SFFMYDBKYYBJRY-HIFRSBDPSA-N
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Description

L-734217 is a small molecule drug initially developed by Merck Sharp & Dohme Corp. It functions as an antagonist of the glycoprotein IIb/IIIa receptor, which is involved in platelet aggregation. This compound was primarily researched for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .

Chemical Reactions Analysis

Types of Reactions

L-734217 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is L-734217 itself, which is obtained through the aforementioned synthetic routes .

Properties

CAS No.

146144-48-1

Molecular Formula

C18H31N3O4

Molecular Weight

353.5 g/mol

IUPAC Name

(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1

InChI Key

SFFMYDBKYYBJRY-HIFRSBDPSA-N

SMILES

CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2

Canonical SMILES

CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine
L 734217
L-734,217
L-734217

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
Reactant of Route 2
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
Reactant of Route 3
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
Reactant of Route 4
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
Reactant of Route 5
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
Reactant of Route 6
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-

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